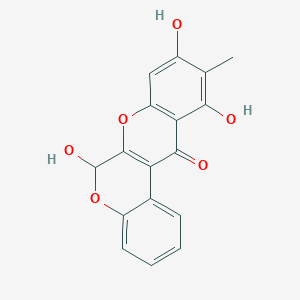

Boeravinone B

Description

from Boerhaavia diffusa L; structure in first source

Properties

IUPAC Name |

6,9,11-trihydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-7-9(18)6-11-13(14(7)19)15(20)12-8-4-2-3-5-10(8)23-17(21)16(12)22-11/h2-6,17-19,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVDYYFGAWQOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317716 | |

| Record name | Boeravinone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114567-34-9 | |

| Record name | Boeravinone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114567-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boeravinone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114567-34-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Boeravinone B: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone B, a natural rotenoid isolated from Boerhaavia diffusa, has emerged as a promising candidate in oncology research due to its potent anticancer activities. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effects on cancer cells. Primarily targeting the epidermal growth factor receptor (EGFR) family, this compound initiates a cascade of events that culminate in cell death and inhibition of tumorigenic signaling pathways. This document details the key signaling pathways modulated by this compound, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows.

Core Mechanism of Action: Targeting EGFR Family Receptors

This compound exerts its primary anticancer effect by inducing the internalization and subsequent degradation of key receptor tyrosine kinases, namely EGFR (ErbB1) and ErbB2 (HER2), in cancer cells.[1][2] This action is significant as the overexpression and constitutive activation of these receptors are hallmarks of many cancers, driving cell proliferation, survival, and metastasis.

The mechanism involves this compound promoting the internalization of both inactivated and ligand-activated EGFR and ErbB2 from the cell surface.[1] Following internalization, these receptors are targeted for lysosomal degradation, leading to a reduction in their overall cellular levels.[1][2] This process effectively shuts down the downstream signaling cascades that are reliant on the activation of these receptors.

Modulation of Key Signaling Pathways

The this compound-induced degradation of EGFR and ErbB2 has profound effects on major intracellular signaling pathways that are critical for cancer cell proliferation and survival.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial downstream effector of EGFR and ErbB2 signaling. This compound treatment leads to a significant inhibition of Akt activation (phosphorylation).[1][2] By downregulating this pathway, this compound impedes cancer cell survival and proliferation.

Suppression of the MAPK/Erk Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (Erk) pathway is another critical signaling cascade activated by EGFR and ErbB2. This compound effectively suppresses the activation of Erk1/2.[1][2] Inhibition of this pathway contributes to the anti-proliferative effects of the compound.

The interconnected signaling cascade is visualized below:

Induction of Apoptosis: A Caspase-Independent Mechanism

A key feature of this compound's anticancer activity is its ability to induce apoptosis through a caspase-independent pathway.[1][2] This is particularly relevant for cancers that have developed resistance to conventional therapies that rely on caspase-dependent cell death.

This compound treatment triggers the nuclear translocation of Apoptosis-Inducing Factor (AIF).[1][2] AIF is a mitochondrial flavoprotein that, upon release into the cytoplasm and subsequent translocation to the nucleus, induces chromatin condensation and large-scale DNA fragmentation, leading to cell death. This mechanism is independent of the activation of executioner caspases like caspase-3.[1]

Quantitative Data: Cytotoxicity Profile

The cytotoxic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colon Cancer | 3.7 ± 0.14 | [1] |

| HCT-116 | Colon Cancer | 5.7 ± 0.24 | [1] |

| SW-620 | Colon Cancer | 8.4 ± 0.37 | [1] |

Experimental Protocols

The following sections provide generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.3-10 µM) for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO).

-

After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentrations.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

Materials:

-

Treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EGFR, anti-p-Akt, anti-p-Erk, anti-AIF, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

The general workflow for these experiments is illustrated below:

Potential for Drug Development

The multifaceted mechanism of action of this compound makes it an attractive candidate for further drug development. Its ability to target fundamental cancer-driving pathways and induce a less common form of apoptosis suggests potential efficacy in a broad range of cancers, including those resistant to conventional therapies. Further preclinical and clinical studies are warranted to fully explore its therapeutic potential. While direct evidence for its anti-metastatic and cell cycle arrest effects is still emerging, the inhibition of key signaling pathways like PI3K/Akt and MAPK suggests a high probability of such activities. Future research should also focus on these aspects to provide a more comprehensive understanding of its anticancer profile.

References

- 1. This compound a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Synthesis of a Potent Phytochemical: A Technical Guide to the Boeravinone B Biosynthetic Pathway in Boerhaavia diffusa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone B, a complex rotenoid found in the medicinal plant Boerhaavia diffusa, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Understanding its biosynthetic pathway is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailed experimental protocols for its elucidation, and a summary of the quantitative data available to date.

Introduction

Boerhaavia diffusa, commonly known as Punarnava, is a perennial herb belonging to the Nyctaginaceae family, with a long history of use in traditional medicine.[2][3] Its roots are a rich source of a class of isoflavonoids known as rotenoids, with this compound being a key bioactive constituent.[2][4] Rotenoids are characterized by a tetracyclic ring system, and their biosynthesis is a specialized branch of the well-established flavonoid pathway. While the complete enzymatic cascade leading to this compound in B. diffusa has not been fully elucidated, this guide outlines a putative pathway based on known biochemical transformations in flavonoid and isoflavonoid (B1168493) metabolism.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, which provides the precursor phenylalanine. Through a series of enzymatic reactions, the core flavonoid structure is formed and subsequently modified to yield the complex rotenoid scaffold.

The proposed pathway can be divided into three main stages:

Stage 1: Phenylpropanoid and Flavonoid Core Biosynthesis This stage is well-characterized in many plant species and involves the synthesis of a key intermediate, naringenin (B18129) chalcone, from phenylalanine.

Stage 2: Isoflavonoid Branch This branch leads to the formation of the isoflavonoid skeleton, a critical precursor for all rotenoids.

Stage 3: Rotenoid-Specific Modifications This final stage involves a series of proposed cyclization and hydroxylation steps to form the characteristic structure of this compound.

Figure 1: Putative biosynthetic pathway of this compound in Boerhaavia diffusa.

Quantitative Data

Quantitative analysis of this compound in B. diffusa has been primarily focused on the final product concentration in various plant tissues and extracts. This data is crucial for quality control of herbal formulations and for assessing the productivity of different cultivation or extraction methods.

| Sample Type | Analytical Method | This compound Concentration | Reference |

| B. diffusa root extract | UPLC/PDA | Varies by geographical location | [5] |

| B. diffusa hydroalcoholic extract | HPTLC | 0.055% w/w | [6] |

| Polyherbal formulation | HPTLC | 0.012% w/w | [6] |

| Callus culture (MS medium + 5.0 ppm 2,4-D) | HPLC | 673.95 µg/g Dry Weight | [7][8] |

Experimental Protocols for Pathway Elucidation

Elucidating the this compound biosynthetic pathway requires a multi-faceted approach combining metabolomics, transcriptomics, and classical biochemical techniques.

Metabolite Profiling and Intermediate Identification

Objective: To identify putative intermediates in the this compound biosynthetic pathway.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Flash-freeze B. diffusa root and leaf tissues in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract metabolites with 80% methanol (B129727) containing an internal standard (e.g., a deuterated flavonoid).

-

Centrifuge to pellet debris and filter the supernatant.

-

-

LC-MS Analysis:

-

Inject the extract onto a C18 reverse-phase column.

-

Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.

-

-

Data Analysis:

-

Process the raw data to detect and align metabolic features.

-

Identify known compounds by comparing retention times and mass spectra with authentic standards and databases.

-

Propose structures for unknown compounds based on their fragmentation patterns and accurate mass measurements.

-

Figure 2: Experimental workflow for metabolite profiling.

Identification of Candidate Genes by Transcriptome Analysis

Objective: To identify genes encoding the biosynthetic enzymes by correlating gene expression with this compound accumulation.

Methodology: RNA-Seq

-

Experimental Design:

-

Grow B. diffusa under conditions that induce this compound production (e.g., elicitor treatment, specific developmental stages).

-

Collect tissues with high and low levels of this compound.

-

-

RNA Extraction and Sequencing:

-

Extract total RNA from the collected tissues.

-

Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

-

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo or map reads to a reference genome if available.

-

Identify differentially expressed genes between high and low this compound-producing tissues.

-

Annotate the differentially expressed genes and prioritize candidates based on homology to known flavonoid biosynthetic enzymes (e.g., cytochrome P450s, reductases, methyltransferases).

-

Functional Characterization of Candidate Enzymes

Objective: To confirm the enzymatic activity of candidate genes identified through transcriptomics.

Methodology: In Vitro Enzyme Assays

-

Heterologous Expression:

-

Clone the full-length coding sequence of a candidate gene into an expression vector (e.g., for E. coli or yeast).

-

Express and purify the recombinant protein.

-

-

Enzyme Assay:

-

Incubate the purified enzyme with a putative substrate (identified through metabolite profiling) and any necessary co-factors (e.g., NADPH for P450s).

-

Stop the reaction at various time points.

-

Analyze the reaction products by HPLC or LC-MS to confirm the conversion of the substrate to the expected product.

-

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids is tightly regulated at the transcriptional level, often by a complex of MYB, bHLH, and WD40 repeat transcription factors (the MBW complex).[9] It is highly probable that the this compound pathway in B. diffusa is similarly regulated.

Figure 3: Proposed regulatory pathway for this compound biosynthesis.

Future Perspectives and Drug Development

A complete elucidation of the this compound biosynthetic pathway will open up new avenues for its sustainable production. Metabolic engineering in microbial hosts or in B. diffusa itself could be employed to enhance the yield of this valuable compound. Furthermore, understanding the enzymatic steps will allow for the combinatorial biosynthesis of novel rotenoid analogs with potentially improved pharmacological properties. This knowledge is critical for the development of new therapeutics derived from this potent natural product.

Conclusion

While the definitive biosynthetic pathway of this compound in Boerhaavia diffusa awaits complete elucidation, this guide provides a robust framework based on current knowledge of flavonoid and isoflavonoid metabolism. The detailed experimental protocols outlined herein offer a clear roadmap for researchers to unravel the specific enzymatic steps and regulatory networks involved in the synthesis of this promising phytopharmaceutical. Continued research in this area is essential for unlocking the full therapeutic and commercial potential of this compound.

References

- 1. ijam.co.in [ijam.co.in]

- 2. Phytochemical, Therapeutic, and Ethnopharmacological Overview for a Traditionally Important Herb: Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Boerhaavia diffusa: metabolite profiling of a medicinal plant from Nyctaginaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phcogres.com [phcogres.com]

- 7. Metabolite profiling and wound-healing activity of Boerhavia diffusa leaf extracts using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

Boeravinone B: A Technical Guide to its Modulation of Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boeravinone B, a natural rotenoid isolated from Boerhavia diffusa, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its modulation of key cellular signaling pathways. This document summarizes quantitative data, details experimental protocols from cited research, and presents visual diagrams of the affected pathways to serve as a comprehensive resource for researchers and drug development professionals.

Core Signaling Pathways Modulated by this compound

This compound has been shown to exert its effects by intervening in several critical signaling cascades. The primary pathways identified are the NF-κB, MAPK, PI3K/Akt, and EGFR/ErbB2 pathways. Its influence on these pathways leads to downstream effects on cell proliferation, apoptosis, inflammation, and osteoclastogenesis.

Anti-inflammatory and Osteoprotective Effects

In the context of inflammation and bone metabolism, this compound has been demonstrated to inhibit osteoclast differentiation.[3][4] This is achieved through the downregulation of RANKL/RANK signaling, which subsequently suppresses the NF-κB, MAPK, and PI3K/Akt pathways.[3][4] This inhibitory action on osteoclastogenesis, coupled with the promotion of osteoblast differentiation, highlights its potential as a therapeutic agent for osteoporosis.[1][3]

Furthermore, this compound exhibits direct anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes.[5] It has also been shown to reduce levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6][7]

Anticancer Activity

This compound's anticancer effects are multifaceted. A key mechanism is the induction of internalization and subsequent degradation of epidermal growth factor receptors (EGFR) and ErbB2 in human colon cancer cells.[8][9] This leads to the suppression of downstream signaling molecules, including the MAPK (Akt and Erk1/2) pathways.[8][9]

Additionally, this compound induces apoptosis in cancer cells. Evidence suggests it can trigger both caspase-dependent and -independent apoptotic pathways.[8][9][10] This is characterized by the nuclear translocation of apoptosis-inducing factor (AIF) and proteolytic processing of PARP.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited research, providing a clear comparison of this compound's efficacy in various experimental models.

| Cell Line | Assay | IC50 Value | Reference |

| HT-29 (Colon Cancer) | MTT Assay | 3.7 ± 0.14 µM | [9] |

| HCT-116 (Colon Cancer) | MTT Assay | 5.7 ± 0.24 µM | [9] |

| SW-620 (Colon Cancer) | MTT Assay | 8.4 ± 0.37 µM | [9] |

Table 1: Cytotoxic Activity of this compound in Human Colon Cancer Cell Lines.

| Enzyme | Assay | IC50 Value | Reference |

| COX-1 | In vitro inhibition assay | 21.7 ± 0.5 µM | [5] |

| COX-2 | In vitro inhibition assay | 25.5 ± 0.6 µM | [5] |

Table 2: Inhibitory Activity of this compound against COX Enzymes.

| Model | Parameter | Concentration/Dose | Effect | Reference |

| Carrageenan-induced rat paw edema | Anti-inflammatory activity | 50 mg/kg | 56.6% inhibition | [5] |

| Human Dendritic Cells | CD80 Expression | 100 µg/ml | 7.27% increase | [11] |

| Human Dendritic Cells | CD86 Expression | 100 µg/ml | 6.73% increase | [11] |

| HepG2 Cells (Hepatoprotective) | Cell Viability vs. Galactosamine | 200 µg/mL | 62.21% protection | [12] |

| Caco-2 Cells (Antioxidant) | TBARS formation | 0.1–1 ng/ml | Significant inhibition | [13][14] |

| Caco-2 Cells (Antioxidant) | ROS formation | 0.1–1 ng/ml | Significant reduction | [14] |

| Caco-2 Cells (Genoprotective) | H2O2-induced DNA damage | 0.1–1 ng/ml | Significant reduction | [13][14] |

Table 3: In Vivo and In Vitro Pharmacological Effects of this compound.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB pathway.

Caption: this compound inhibits the MAPK/ERK pathway.

Caption: this compound inhibits the PI3K/Akt pathway.

Caption: this compound induces EGFR/ErbB2 degradation.

Caption: this compound induces apoptosis.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for studying the effects of this compound.

Cell Viability and Cytotoxicity Assays

-

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[12]

-

Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).[9][12]

-

Add MTT solution (e.g., 20 µL of 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[12]

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[13]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

-

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

-

Western Blotting

-

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, p-ERK, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Immunofluorescence and Confocal Microscopy

-

Principle: This technique uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins within cells.

-

Protocol:

-

Grow cells on coverslips and treat with this compound.

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Block with a suitable blocking buffer.

-

Incubate with primary antibodies against the target proteins (e.g., EGFR, ErbB2).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a confocal microscope.

-

Osteoclastogenesis Assays

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

-

Principle: TRAP is an enzyme that is highly expressed in osteoclasts. TRAP staining is used to identify and quantify osteoclasts in cell culture.

-

Protocol:

-

Culture bone marrow-derived macrophages (BMMs) in the presence of M-CSF and RANKL to induce osteoclast differentiation.

-

Treat the cells with different concentrations of this compound during the differentiation period.

-

Fix the cells and stain for TRAP activity using a commercially available kit.

-

Count the number of TRAP-positive multinucleated cells (osteoclasts) under a microscope.

-

-

-

Pit Formation Assay:

-

Principle: This assay assesses the bone-resorbing activity of mature osteoclasts.

-

Protocol:

-

Plate mature osteoclasts on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates).

-

Treat the cells with this compound.

-

After a period of incubation, remove the cells and visualize the resorption pits by staining (e.g., with toluidine blue) or using microscopy.

-

Quantify the area of resorption.

-

-

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and EGFR/ErbB2, underscores its pleiotropic effects. The data and protocols summarized in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on its pharmacokinetic and pharmacodynamic properties in vivo, as well as its potential for combination therapies.

References

- 1. This compound, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. horizonepublishing.com [horizonepublishing.com]

- 3. This compound, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]

- 5. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Protects Brain against Cerebral Ichemia Reperfusion Injury in Rats: Possible Role of Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound alleviates gut dysbiosis during myocardial infarction‐induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. phcog.com [phcog.com]

- 12. mdpi.com [mdpi.com]

- 13. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa | PLOS One [journals.plos.org]

- 14. Potent Antioxidant and Genoprotective Effects of Boeravinone G, a Rotenoid Isolated from Boerhaavia diffusa - PMC [pmc.ncbi.nlm.nih.gov]

Boeravinone B: A Technical Guide to its Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boeravinone B is a rotenoid, a class of isoflavonoid, isolated from the medicinal plant Boerhaavia diffusa L.[1][2][3]. This plant, known as Punarnava in Ayurvedic medicine, has a long history of traditional use for a variety of ailments, including inflammatory disorders.[4][5][6]. Modern scientific investigations have begun to validate these traditional uses, identifying this compound as a key bioactive constituent with significant pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[3][4][7][8]. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound, focusing on its modulation of key signaling pathways and its impact on the production of inflammatory mediators.

Core Anti-inflammatory Mechanisms: Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical intracellular signaling cascades that regulate the inflammatory response. The primary pathways modulated by this compound are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, acting as a central regulator for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][7]. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to significantly suppress the activation of the NF-κB pathway.[1][4][7]. This inhibition prevents the nuclear translocation of NF-κB subunits (p65/p50), thereby downregulating the expression of its target pro-inflammatory genes.[4][9]. The suppression of NF-κB is a key mechanism contributing to the potent anti-inflammatory properties of this compound.[4][7].

Attenuation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a critical role in transducing extracellular signals to intracellular responses, including inflammation.[10]. Key MAPK subfamilies involved in inflammation include p38 MAPK, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs).[10]. Activation of these pathways leads to the phosphorylation of various transcription factors, such as AP-1, which in turn promote the expression of inflammatory genes.

Studies have demonstrated that this compound can attenuate the RANKL-induced activation of MAPK pathways in bone marrow macrophages (BMMs).[1]. By inhibiting the phosphorylation of p38, JNK, and ERK, this compound effectively dampens the downstream inflammatory signaling cascade. This modulation of MAPK pathways is another significant contributor to its overall anti-inflammatory effect.[1][11].

Effects on Pro-inflammatory Mediators

The inhibition of NF-κB and MAPK signaling by this compound leads to a significant reduction in the production and expression of key pro-inflammatory mediators.

Pro-inflammatory Cytokines

This compound treatment has been shown to significantly suppress the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4][7]. This reduction has been observed in various experimental models, such as isoproterenol-induced myocardial infarction and cerebral ischemia-reperfusion injury in rats.[4][7].

Inflammatory Enzymes and Nitric Oxide (NO) Production

This compound effectively downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory response.[7][9][12]. iNOS is responsible for the production of large quantities of nitric oxide (NO), a key inflammatory mediator.[13][14]. COX-2 is responsible for the synthesis of prostaglandins, which contribute to pain and swelling.[12][15]. By inhibiting the expression of iNOS, this compound reduces the overproduction of NO, a hallmark of many inflammatory conditions.[7][16]. Similarly, its inhibitory effect on COX-2 contributes to its analgesic and anti-inflammatory properties.[12].

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies, highlighting the potent anti-inflammatory activity of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokines

| Model/System | Cytokine | Treatment | Result | Reference |

| Isoproterenol-induced Myocardial Infarction (Rats) | TNF-α, IL-1β, IL-6 | This compound | Significant (P < .001) suppression in serum and heart tissue | [4] |

| Cerebral Ischemia-Reperfusion (Rats) | TNF-α, IL-1β, IL-6 | This compound | Significant (p < 0.001) reduction in serum and brain tissue | [7] |

Table 2: Effect of this compound on Inflammatory Mediators

| Model/System | Mediator | Treatment | Result | Reference |

| Cerebral Ischemia-Reperfusion (Rats) | NF-κB, COX-2 | This compound | Significant (p < 0.001) reduction | [7] |

| Carrageenan-induced Paw Edema (Rats) | Inflammation | This compound (50 mg/kg) | 56.6% inhibition of edema | [12] |

| In vitro COX Assay | COX-1 | This compound | IC₅₀ > 100 µM | [12] |

| In vitro COX Assay | COX-2 | This compound | IC₅₀ = 52.3 ± 1.1 µM | [12] |

Experimental Protocols

This section outlines the general methodologies used to investigate the anti-inflammatory mechanisms of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are commonly used to study inflammation in vitro.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite (B80452) (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each treatment group.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum samples.

-

Procedure:

-

Use commercially available ELISA kits specific for the cytokine of interest.

-

Coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Add standards and samples (supernatants or serum) to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) to develop a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK, p-ERK, iNOS, COX-2).

-

Procedure:

-

Lyse the treated cells to extract total proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

-

Conclusion

This compound, a natural rotenoid from Boerhaavia diffusa, demonstrates potent anti-inflammatory activity through a multi-targeted mechanism. Its core action involves the significant inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. This upstream modulation leads to the downstream suppression of key inflammatory mediators, including pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as iNOS and COX-2, resulting in reduced nitric oxide and prostaglandin (B15479496) synthesis. The compelling quantitative data and well-defined molecular targets highlight the potential of this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics for a range of chronic inflammatory diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. This compound, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jneonatalsurg.com [jneonatalsurg.com]

- 4. This compound alleviates gut dysbiosis during myocardial infarction‐induced cardiotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. This compound Protects Brain against Cerebral Ichemia Reperfusion Injury in Rats: Possible Role of Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. horizonepublishing.com [horizonepublishing.com]

- 9. Amentoflavone inhibits iNOS, COX-2 expression and modulates cytokine profile, NF-κB signal transduction pathways in rats with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]

- 12. Rotenoids from Boerhaavia diffusa as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. purerims.smu.ac.za [purerims.smu.ac.za]

- 15. iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena [xagena.it]

- 16. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Boeravinone B: A Novel Modulator of the EGFR/ErbB2 Signaling Cascade via Receptor Internalization and Degradation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Epidermal Growth Factor Receptor (EGFR/ErbB) family of receptor tyrosine kinases, particularly EGFR (ErbB1) and ErbB2 (HER2), are pivotal regulators of cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of numerous cancers, making them prime therapeutic targets. While many inhibitors target the ATP-binding site of the kinase domain, emerging natural compounds present alternative mechanisms of action. Boeravinone B, a natural rotenoid, has been identified as a potent anticancer agent that distinctively modulates the EGFR/ErbB2 signaling axis. This technical guide elucidates the mechanism of this compound, focusing on its ability to induce the internalization and subsequent lysosomal degradation of EGFR and ErbB2. This action leads to the suppression of downstream pro-survival pathways, such as the PI3K/Akt and MAPK cascades, and ultimately induces caspase-independent apoptosis in cancer cells. This document provides a comprehensive overview of the signaling pathways, quantitative effects, and detailed experimental protocols relevant to the study of this compound.

The EGFR/ErbB2 Signaling Cascade

The EGFR family consists of four members: EGFR (ErbB1), ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4).[1][2][3] These receptors possess an extracellular ligand-binding domain, a transmembrane segment, and an intracellular tyrosine kinase domain.[4] Activation is initiated by ligand binding, which triggers receptor dimerization—either as homodimers or heterodimers.[4][5] Notably, ErbB2 has no known direct ligand and often acts as a preferred heterodimerization partner for other ErbB receptors, amplifying their signaling output.[2][4]

Dimerization leads to a conformational change that activates the intracellular kinase domains, resulting in autophosphorylation (or transphosphorylation) of specific tyrosine residues.[4][5] These phosphotyrosine sites serve as docking stations for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway, which governs cell proliferation, and the PI3K/AKT pathway, which is central to cell survival and apoptosis inhibition.[5][6][7][8]

This compound: Mechanism of Action

Studies on human colon cancer cells (HT-29) reveal that this compound employs a unique mechanism to disrupt the EGFR/ErbB signaling network. Instead of directly inhibiting kinase activity, this compound induces the internalization of both EGFR and ErbB2 receptors from the cell surface.[9][10] Following internalization, the receptors are trafficked through the endosomal pathway and targeted for destruction in lysosomes.[9] This is substantiated by the finding that the lysosomal inhibitor Chloroquine can prevent this compound-mediated receptor degradation.[9][10]

This receptor clearance effectively shuts down the entire signaling axis. This compound was shown to suppress both the baseline (constitutive) and ligand-induced phosphorylation of EGFR, ErbB2, and ErbB3.[9][10] Consequently, the activation of key downstream effectors, including Akt, MAPK, and Erk1/2, is significantly inhibited.[9][10] This cascade of events culminates in the induction of apoptosis, which interestingly appears to be caspase-independent, involving the nuclear translocation of apoptosis-inducing factor (AIF).[9][10]

Quantitative Data Presentation

While direct enzymatic IC50 values for this compound against EGFR/ErbB2 are not the primary focus of its reported mechanism, its potent effects on the signaling cascade have been qualitatively and semi-quantitatively demonstrated through methods like immunoblotting.[9][10]

| Target Protein | Cell Line | Treatment | Observed Effect | Reference |

| Surface EGFR | HT-29 | This compound | Promotes internalization and degradation. | [9] |

| Surface ErbB2 | HT-29 | This compound | Promotes internalization and degradation. | [9] |

| p-EGFR | HT-29 | This compound | Suppresses constitutive and ligand-mediated phosphorylation. | [9][10] |

| p-ErbB2 | HT-29 | This compound | Suppresses constitutive and ligand-mediated phosphorylation. | [9][10] |

| p-ErbB3 | HT-29 | This compound | Suppresses constitutive and ligand-mediated phosphorylation. | [9][10] |

| p-Akt | HT-29 | This compound | Inhibits activation. | [9][10] |

| p-Erk1/2 | HT-29 | This compound | Inhibits activation. | [9][10] |

| Cell Viability | HT-29 | This compound | Induces apoptosis and reduces cell viability. | [9][10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effects of this compound on the EGFR/ErbB2 signaling cascade.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

Protocol:

-

Cell Seeding: Seed cells (e.g., HT-29) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).[11]

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, making it ideal for assessing the phosphorylation status and total levels of proteins in a signaling pathway.[6]

Protocol:

-

Cell Culture and Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time.[12] Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.[12] Determine the protein concentration of each sample using a BCA or Bradford assay.[6]

-

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[6]

-

SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-total-Akt, anti-p-EGFR) overnight at 4°C with gentle agitation.[6][12]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[13]

Conclusion

This compound stands out as a promising natural product for cancer therapy due to its unconventional mechanism of action against the well-established EGFR/ErbB2 oncogenic axis. Rather than competing for the ATP binding site like traditional tyrosine kinase inhibitors, it effectively eliminates the receptors from the cell surface through induced internalization and lysosomal degradation.[9][10] This approach circumvents potential resistance mechanisms associated with kinase domain mutations and leads to a robust shutdown of downstream survival signaling. The findings suggest that this compound is a valuable lead compound for the development of a new class of anticancer drugs that function by promoting the degradation of key oncogenic drivers. Further investigation into the precise molecular players that mediate this compound-induced receptor internalization is warranted.

References

- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ErbB Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 3. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies [frontiersin.org]

- 9. This compound a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound a natural rotenoid exerts anticancer activity via inducing internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Boeravinone B: A Neuroprotective Agent Against Oxidative Stress-Induced Neuronal Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological mechanism underlying various neurodegenerative diseases and neuronal injury. The excessive accumulation of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in neuronal apoptosis and cell death. Boeravinone B, a rotenoid isolated from the plant Boerhaavia diffusa, has emerged as a promising neuroprotective agent with potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound against oxidative stress, with a focus on its mechanism of action, supported by quantitative data from preclinical studies and detailed experimental protocols.

Mechanism of Action: Combating Oxidative Stress and Inflammation

This compound exerts its neuroprotective effects through a multi-pronged approach that involves the attenuation of oxidative stress and the suppression of inflammatory pathways. In a key study investigating its effects in a rat model of cerebral ischemia-reperfusion injury, this compound demonstrated a significant ability to modulate key biomarkers of oxidative stress and inflammation.[1][2][3]

The proposed mechanism of action involves the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). By inhibiting the NF-κB pathway, this compound effectively dampens the inflammatory cascade that exacerbates neuronal damage following an oxidative insult.

Furthermore, this compound enhances the endogenous antioxidant defense system. It has been shown to significantly reduce the levels of malondialdehyde (MDA), a key marker of lipid peroxidation, while concurrently bolstering the activity of crucial antioxidant enzymes such as glutathione (B108866) (GSH), glutathione peroxidase (GPx), catalase (CAT), and glutathione reductase (GR).[2] This dual action of inhibiting inflammatory pathways and boosting antioxidant defenses underscores the therapeutic potential of this compound in combating oxidative stress-mediated neurodegeneration.

Data Presentation: Quantitative Effects of this compound

The neuroprotective efficacy of this compound has been quantified in a rat model of cerebral ischemia-reperfusion injury induced by bilateral common carotid artery occlusion (BCCAO). The following tables summarize the significant modulatory effects of this compound on key biomarkers of oxidative stress and inflammation in brain tissue.

Table 1: Effect of this compound on Antioxidant Enzyme Levels and Lipid Peroxidation

| Parameter | Control Group | BCCAO Model Group | This compound (20 mg/kg) | This compound (40 mg/kg) | Nifedipine (B1678770) (10 mg/kg) |

| GSH (ng/mg protein) | 18.54 ± 1.21 | 8.23 ± 0.56 | 12.45 ± 0.87** | 16.87 ± 1.12 | 15.98 ± 1.05 |

| GPx (U/mg protein) | 45.87 ± 2.98 | 21.45 ± 1.45 | 30.12 ± 2.01 | 41.23 ± 2.78 | 38.98 ± 2.63 |

| CAT (U/mg protein) | 38.98 ± 2.54 | 17.87 ± 1.21*** | 25.43 ± 1.72 | 35.12 ± 2.37 | 33.45 ± 2.26 |

| MDA (nmol/mg protein) | 2.12 ± 0.14 | 6.87 ± 0.47 | 4.54 ± 0.31** | 2.54 ± 0.17 | 2.87 ± 0.19 |

| GR (U/mg protein) | 25.43 ± 1.73 | 11.23 ± 0.76 | 16.87 ± 1.14** | 23.12 ± 1.56 | 21.98 ± 1.49 |

*Data are presented as mean ± SEM. ***p < 0.001, *p < 0.01 vs. BCCAO Model Group.

Table 2: Effect of this compound on Pro-inflammatory and Anti-inflammatory Cytokine Levels

| Cytokine (pg/mg protein) | Control Group | BCCAO Model Group | This compound (20 mg/kg) | This compound (40 mg/kg) | Nifedipine (10 mg/kg) |

| TNF-α | 21.43 ± 1.46 | 68.98 ± 4.69 | 45.12 ± 3.07** | 25.87 ± 1.76 | 28.98 ± 1.97 |

| IL-1β | 15.87 ± 1.08 | 54.12 ± 3.68 | 35.43 ± 2.41 | 18.98 ± 1.29 | 21.12 ± 1.44 |

| IL-6 | 25.12 ± 1.71 | 82.34 ± 5.60*** | 54.23 ± 3.69 | 29.87 ± 2.03 | 33.43 ± 2.27 |

| IL-10 | 42.12 ± 2.86 | 18.98 ± 1.29 | 28.43 ± 1.93** | 39.87 ± 2.71 | 37.12 ± 2.52*** |

*Data are presented as mean ± SEM. ***p < 0.001, *p < 0.01 vs. BCCAO Model Group.

Table 3: Effect of this compound on Inflammatory Mediators

| Mediator | Control Group | BCCAO Model Group | This compound (20 mg/kg) | This compound (40 mg/kg) | Nifedipine (10 mg/kg) |

| NF-κB (p65 unit/mg protein) | 1.23 ± 0.08 | 4.54 ± 0.31 | 2.98 ± 0.20** | 1.45 ± 0.10 | 1.65 ± 0.11 |

| COX-2 (ng/mg protein) | 3.45 ± 0.23 | 12.87 ± 0.87 | 8.43 ± 0.57 | 4.12 ± 0.28 | 4.65 ± 0.32 |

| PGE2 (pg/mg protein) | 18.98 ± 1.29 | 65.43 ± 4.45*** | 42.87 ± 2.91 | 22.12 ± 1.50 | 25.43 ± 1.73 |

*Data are presented as mean ± SEM. ***p < 0.001, *p < 0.01 vs. BCCAO Model Group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Yuan et al. (2021).

Animal Model: Cerebral Ischemia-Reperfusion Injury

-

Animals: Male Wistar rats (200-250 g) were used.

-

Acclimatization: Animals were housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Ischemia Induction (BCCAO Model):

-

Rats were anesthetized with an intraperitoneal injection of chloral (B1216628) hydrate (B1144303) (350 mg/kg).

-

A midline cervical incision was made to expose the bilateral common carotid arteries.

-

Both common carotid arteries were occluded using non-traumatic arterial clips for 30 minutes to induce global cerebral ischemia.

-

After 30 minutes, the clips were removed to allow for reperfusion for 24 hours.

-

Sham-operated control rats underwent the same surgical procedure without the occlusion of the carotid arteries.

-

Drug Administration

-

Treatment Groups:

-

Sham Control Group

-

BCCAO Model Group (vehicle-treated)

-

This compound (20 mg/kg, intragastrically)

-

This compound (40 mg/kg, intragastrically)

-

Nifedipine (10 mg/kg, intragastrically) - Positive control

-

-

Administration Protocol: this compound or nifedipine was administered daily for 7 consecutive days before the induction of ischemia-reperfusion.

Biochemical Assays

-

Tissue Preparation: After the reperfusion period, rats were euthanized, and brain tissues were rapidly dissected, weighed, and homogenized in cold phosphate-buffered saline (pH 7.4). The homogenates were then centrifuged, and the supernatants were collected for biochemical analysis.

-

Measurement of Antioxidant Enzymes and MDA:

-

Glutathione (GSH), Glutathione Peroxidase (GPx), Catalase (CAT), Malondialdehyde (MDA), and Glutathione Reductase (GR) levels in the brain tissue homogenates were determined using commercially available assay kits according to the manufacturer's instructions.

-

-

Measurement of Inflammatory Cytokines:

-

The concentrations of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-10 (IL-10) in the brain tissue homogenates were measured using enzyme-linked immunosorbent assay (ELISA) kits following the manufacturer's protocols.

-

-

Measurement of Inflammatory Mediators:

-

The levels of Nuclear Factor-kappa B (NF-κB p65), Cyclooxygenase-2 (COX-2), and Prostaglandin E2 (PGE2) in the brain tissue homogenates were quantified using specific ELISA kits as per the manufacturer's guidelines.

-

Statistical Analysis

-

All data were expressed as the mean ± standard error of the mean (SEM).

-

Statistical significance was determined using one-way analysis of variance (ANOVA) followed by a post-hoc Tukey's test for multiple comparisons.

-

A p-value of less than 0.05 was considered statistically significant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the neuroprotective effects of this compound and the experimental workflow.

Caption: Experimental workflow for inducing cerebral ischemia-reperfusion injury and assessing the effects of this compound.

Caption: Signaling pathway illustrating the inhibitory effect of this compound on the NF-κB-mediated inflammatory cascade.

Conclusion

This compound demonstrates significant neuroprotective potential against oxidative stress-induced neuronal injury. Its mechanism of action, centered on the inhibition of the NF-κB inflammatory pathway and the enhancement of the endogenous antioxidant defense system, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and acute neuronal insults. The quantitative data presented in this guide provide a solid foundation for its efficacy in a preclinical model of cerebral ischemia. The detailed experimental protocols offer a practical resource for researchers aiming to replicate and expand upon these findings. Future research should focus on elucidating the upstream targets of this compound and exploring its therapeutic efficacy in other models of neurodegeneration.

References

- 1. This compound Protects Brain against Cerebral Ichemia Reperfusion Injury in Rats: Possible Role of Anti-inflammatory and Antioxidant [jstage.jst.go.jp]

- 2. This compound Protects Brain against Cerebral Ichemia Reperfusion Injury in Rats: Possible Role of Anti-inflammatory and Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Boeravinone B: A Potential Topoisomerase I Inhibitor for Novel Drug Development

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the potential of Boeravinone B, a natural rotenoid, as a topoisomerase I inhibitor. While research has highlighted its role in various cellular processes, its direct interaction with topoisomerase I presents an intriguing avenue for anticancer drug discovery. This document provides a comprehensive overview of the theoretical framework, potential experimental validation, and known signaling pathways associated with this compound.

Quantitative Data Summary

To evaluate the potential efficacy of this compound as a topoisomerase I inhibitor, its half-maximal inhibitory concentration (IC50) would need to be determined and compared against known inhibitors. The following table presents hypothetical data for illustrative purposes, outlining how such results would be structured for comparative analysis.

| Compound | Target Enzyme | Cell Line | IC50 (µM) |

| This compound | Human Topoisomerase I | HCT116 | Hypothetical Value |

| Camptothecin | Human Topoisomerase I | HCT116 | 0.5 - 1.5 |

| Topotecan | Human Topoisomerase I | Various | 0.1 - 1.0[1][2] |

| Irinotecan (SN-38) | Human Topoisomerase I | Various | 0.05 - 0.5[3][4] |

Disclaimer: The IC50 value for this compound is hypothetical and serves as a placeholder for data that would be generated through experimental validation.

Experimental Protocols

The primary method to ascertain the topoisomerase I inhibitory activity of this compound is the in vitro DNA relaxation assay.[5][6][7] This assay measures the ability of the enzyme to relax supercoiled plasmid DNA, a process that is inhibited by the presence of a topoisomerase I inhibitor.

Topoisomerase I DNA Relaxation Assay

Objective: To determine the concentration-dependent inhibitory effect of this compound on the catalytic activity of human topoisomerase I.

Materials:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl2, 5 mM DTT, 50% glycerol)

-

This compound stock solution (in DMSO)

-

Camptothecin (positive control)

-

DMSO (vehicle control)

-

Nuclease-free water

-

DNA loading dye

-

Agarose (B213101) gel (0.8-1.0%)

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Reaction Setup: On ice, prepare a series of reaction tubes. To each tube, add 2 µl of 10x topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.[5][7]

-

Inhibitor Addition: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the respective tubes. Include a positive control (Camptothecin) and a vehicle control (DMSO). Adjust the final volume with nuclease-free water to 18 µl.

-

Enzyme Addition: Add 2 µl of diluted human topoisomerase I (a pre-determined amount sufficient to fully relax the DNA under control conditions) to each tube, bringing the final reaction volume to 20 µl.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[5][7]

-

Reaction Termination: Stop the reaction by adding 5 µl of DNA loading dye containing SDS to each tube.

-

Gel Electrophoresis: Load the samples onto a 0.8-1.0% agarose gel. Run the gel at 5-10 V/cm until there is adequate separation of supercoiled and relaxed DNA.[5][7]

-

Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands using a UV transilluminator.[5][7]

-

Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form. Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Signaling Pathways and Mechanisms

Understanding the mechanism of action is crucial for drug development. Below are visualizations of the theoretical mechanism of topoisomerase I inhibition and the known signaling pathways modulated by this compound.

Caption: Hypothetical mechanism of Topoisomerase I inhibition by this compound.

This compound has been shown to modulate several key signaling pathways involved in cellular regulation, particularly in the context of osteoclast differentiation.[8][9] While the connection to topoisomerase I is yet to be established, these pathways are fundamental to cell survival and proliferation and are often implicated in cancer biology.

Caption: Known signaling pathways modulated by this compound.[8][9]

Experimental Workflow

The investigation of a novel compound like this compound as a topoisomerase I inhibitor follows a structured workflow, from initial screening to more detailed mechanistic studies.

Caption: Experimental workflow for evaluating this compound as a topoisomerase I inhibitor.

Conclusion and Future Directions

This compound, a rotenoid found in Boerhaavia diffusa and Mirabilis jalapa, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[10][11] Its known ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt suggests its potential to interfere with cancer cell proliferation and survival.[8][9]

The investigation of this compound as a topoisomerase I inhibitor is a logical next step in elucidating its full therapeutic potential. The experimental framework outlined in this guide provides a clear path for researchers to validate this hypothesis. Future studies should focus on performing the DNA relaxation assay to obtain a definitive IC50 value. Positive results would warrant further investigation into its precise mechanism of action, including its ability to stabilize the topoisomerase I-DNA cleavage complex, and its efficacy in various cancer cell lines and in vivo models. The exploration of natural compounds like this compound holds promise for the discovery of novel, effective, and potentially less toxic anticancer agents.

References

- 1. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways [bmbreports.org]

- 9. This compound, a natural rotenoid, inhibits osteoclast differentiation through modulating NF-κB, MAPK and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jneonatalsurg.com [jneonatalsurg.com]

- 11. horizonepublishing.com [horizonepublishing.com]

In Silico Analysis of Boeravinone B: A Technical Guide to Molecular Docking Studies and Target Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in silico molecular docking studies of Boeravinone B, a potent rotenoid isolated from Boerhavia diffusa. This document details the interactions of this compound with various protein targets implicated in cancer, inflammation, and hypertension, presenting quantitative data, experimental protocols, and visualizations of relevant biological pathways.

Introduction to this compound and In Silico Docking

This compound is a natural compound that has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Understanding the molecular mechanisms behind these effects is crucial for drug development. In silico molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor or protein target).[3] This powerful, cost-effective method provides critical insights into drug-target interactions, guiding further experimental validation and lead optimization.

Experimental Protocols for In Silico Molecular Docking

This section outlines a generalized, comprehensive protocol for performing molecular docking studies, primarily based on the widely-used AutoDock software. This workflow is representative of the methodologies employed in the cited studies.

Step 1: Ligand and Protein Preparation

Accurate preparation of both the ligand (this compound) and the target protein is a critical first step for a successful docking simulation.

-

Ligand Preparation :

-

Structure Retrieval : Obtain the 3D structure of this compound from a chemical database such as PubChem.

-

Format Conversion & Energy Minimization : Convert the structure to a suitable format (e.g., PDBQT for AutoDock). This step involves adding polar hydrogens, assigning partial charges, and defining rotatable bonds. Energy minimization is performed to achieve a stable, low-energy conformation.[3]

-

-

Protein Preparation :

-

Structure Retrieval : Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Cleaning the Structure : Remove non-essential molecules from the PDB file, such as water molecules, co-crystallized ligands, and ions that are not relevant to the binding interaction.[3]

-

Adding Hydrogens and Charges : Add polar hydrogen atoms to the protein structure. Assign partial charges, such as Kollman charges, which are essential for calculating electrostatic interactions.[3][4]

-

Finalizing the Receptor File : Save the prepared protein in the PDBQT format, which includes the necessary charge and atom type information for AutoDock.[4]

-

Step 2: Grid Generation and Binding Site Definition

-

Active Site Identification : The binding site (or active site) on the protein must be defined. If the downloaded protein structure includes a co-crystallized ligand, the active site can be defined based on its location.[3] Alternatively, computational tools can predict potential binding pockets.

-

Grid Box Generation : A 3D grid box is generated around the defined active site. This box defines the search space for the ligand docking. The size should be large enough to allow the ligand to move and rotate freely within the binding pocket. AutoGrid, a component of the AutoDock suite, is used to pre-calculate grid maps for each atom type in the ligand, which speeds up the subsequent docking calculations.[5]

Step 3: Molecular Docking Simulation